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molecular formula C17H18F3NO3S B8529402 [1,1'-Biphenyl]-4-sulfonamide, N-(4-hydroxybutyl)-4'-(trifluoromethyl)- CAS No. 871113-77-8

[1,1'-Biphenyl]-4-sulfonamide, N-(4-hydroxybutyl)-4'-(trifluoromethyl)-

Cat. No. B8529402
M. Wt: 373.4 g/mol
InChI Key: RKDXQTDHXQIEDI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07964643B2

Procedure details

4-Bromophenyl-sulfonic acid-(4-hydroxybutyl)-amide (1 g) was dissolved in ethanol (8 mL) and toluene (8 mL). 4-Trifluoromethylphenyl boronic acid (1 g) was added, followed by 2 M Na2CO3 (8 mL). Tetrakis(triphenylphosphine) palladium (0.25 g) was added and the mixture heated to reflux under nitrogen for 3 hours with vigorous stirring. The organic solvents were evaporated and the residue dissolved in ethyl acetate (100 mL) and washed with water (100 mL) then saturated NaCl solution (100 mL). The organic phase was dried (Na2SO4), evaporated and the residue purified by column chromatography (ethyl acetate/petrol) to give the title compound as a white solid. δC (DMSO, 62.9 MHz): 25.9, 29.6, 42.6, 60.2, indistinct m, 140.4, 142.2 and 142.6. δH (DMSO, 250 MHz): 1.41 (4H, m), 2.77 (2H, m), 3.33 (2H, m), 4.39 (1H, t, NH), 7.83-7.94 (6 H, m) and 7.96 (2H, d, J 8.5).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
8 mL
Type
solvent
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step Two
Quantity
8 mL
Type
reactant
Reaction Step Three
Quantity
8 mL
Type
solvent
Reaction Step Four
Quantity
0.25 g
Type
catalyst
Reaction Step Five

Identifiers

REACTION_CXSMILES
[OH:1][CH2:2][CH2:3][CH2:4][CH2:5][NH:6][S:7]([C:10]1[CH:15]=[CH:14][C:13](Br)=[CH:12][CH:11]=1)(=[O:9])=[O:8].[F:17][C:18]([F:29])([F:28])[C:19]1[CH:24]=[CH:23][C:22](B(O)O)=[CH:21][CH:20]=1.C([O-])([O-])=O.[Na+].[Na+]>C(O)C.C1(C)C=CC=CC=1.[Pd].C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1>[OH:1][CH2:2][CH2:3][CH2:4][CH2:5][NH:6][S:7]([C:10]1[CH:15]=[CH:14][C:13]([C:22]2[CH:23]=[CH:24][C:19]([C:18]([F:29])([F:28])[F:17])=[CH:20][CH:21]=2)=[CH:12][CH:11]=1)(=[O:9])=[O:8] |f:2.3.4,7.8.9.10.11|

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
OCCCCNS(=O)(=O)C1=CC=C(C=C1)Br
Name
Quantity
8 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
1 g
Type
reactant
Smiles
FC(C1=CC=C(C=C1)B(O)O)(F)F
Step Three
Name
Quantity
8 mL
Type
reactant
Smiles
C(=O)([O-])[O-].[Na+].[Na+]
Step Four
Name
Quantity
8 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Five
Name
Quantity
0.25 g
Type
catalyst
Smiles
[Pd].C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1.C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1.C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1.C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux under nitrogen for 3 hours with vigorous stirring
Duration
3 h
CUSTOM
Type
CUSTOM
Details
The organic solvents were evaporated
DISSOLUTION
Type
DISSOLUTION
Details
the residue dissolved in ethyl acetate (100 mL)
WASH
Type
WASH
Details
washed with water (100 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic phase was dried (Na2SO4)
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
the residue purified by column chromatography (ethyl acetate/petrol)

Outcomes

Product
Name
Type
product
Smiles
OCCCCNS(=O)(=O)C1=CC=C(C=C1)C1=CC=C(C=C1)C(F)(F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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